3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Historical Development of Pyrido[1,2-a]benzimidazole Research
The pyrido[1,2-a]benzimidazole scaffold was first reported in 1937 through Morgan's pioneering work on fused heterocyclic systems. Initial synthetic routes suffered from low yields and limited functionalization capabilities, restricting pharmacological exploration until the late 20th century. The 2000-2016 period marked a turning point, with transition-metal catalyzed methods enabling efficient construction of diverse derivatives. The 2019 discovery of potent antiplasmodial activity in Mannich base-containing analogues spurred renewed interest in structure optimization, including the development of 3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives.
Significance in Medicinal Chemistry
Pyrido[1,2-a]benzimidazoles exhibit broad-spectrum biological activities mediated through their planar aromatic systems and hydrogen-bonding capabilities:
The undecylamino group in this compound enhances membrane permeability while maintaining metabolic stability through balanced lipophilicity (calculated LogP = 4.2).
Structural Classification and Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature breaks down the core structure as follows:
- Pyrido[1,2-a]benzimidazole : Fusion of benzimidazole (positions 1a-2a) with pyridine (positions 1-6)
- Substituents :
- C3: Methyl group
- C1: Undecylamino (NH-C11H23)
- C4: Nitrile (carbonitrile)
The molecular formula C27H33N5 reflects:
- Base scaffold: C11H7N2
- Substituents: C11H23N (undecylamino) + CH3 + CN
X-ray crystallography data for analogues confirms planar geometry with dihedral angles <5° between fused rings, facilitating π-stacking interactions.
Current Research Landscape and Challenges
Recent advances face three key challenges:
- Metabolic Stability : Microsomal studies show <40% parent compound remains after 30-minute incubation, necessitating prodrug strategies.
- Synthetic Complexity : Multi-step sequences required for N1 functionalization (e.g., Buchwald-Hartwig amination) limit scalability.
- Selectivity Optimization : Structural similarities to kinase inhibitor scaffolds create off-target risks requiring precise substituent engineering.
Emerging solutions include:
- Solvent-free nucleophilic substitution improving yields to 91%
- Fluorine scanning to block reactive metabolite formation
- Hybrid designs combining pyrido[1,2-a]benzimidazole cores with TLR4-activating motifs
Table 1 : Comparative Synthetic Methods for N1-Functionalization
Properties
IUPAC Name |
3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4/c1-3-4-5-6-7-8-9-10-13-16-26-23-17-19(2)20(18-25)24-27-21-14-11-12-15-22(21)28(23)24/h11-12,14-15,17,26H,3-10,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDFQZNMIKSABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of 2-aminobenzimidazole with an appropriate unsaturated ketone derivative under basic conditions. For example, the reaction of 2-aminobenzimidazole with an α,β-unsaturated carbonyl compound in ethanol under basic catalysis can yield the target compound in good yield . Another method involves the use of a highly active reusable catalyst based on heterogeneous layered double hydroxides on a polyacrylic support, which can achieve yields of over 85% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]benzimidazole-4-carbonitrile scaffold is versatile, with modifications at positions 1, 2, and 3 significantly altering biological activity and physicochemical characteristics. Below is a detailed comparison of 3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile with key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrido[1,2-a]benzimidazole-4-carbonitrile Derivatives
Key Findings:
Piperazinyl and aryl groups (e.g., 13e, 14c) improve solubility and enable hydrogen bonding, critical for target binding in anticancer applications . Oxo groups (e.g., 2-butyl-3-methyl-1-oxo derivative) may reduce potency compared to amino-substituted analogs due to altered electron distribution .
Synthetic Yields and Purity: Derivatives with aryl substituents (e.g., 3,4,5-trimethoxyphenyl) are synthesized in moderate yields (52–74%), while alkylamino derivatives (e.g., undecylamino) likely require optimized conditions due to steric hindrance . Purity is confirmed via HRMS and elemental analysis, with deviations <0.3% for C, H, N .
Environmental and Industrial Relevance: The detection of 3-methyl-1-(4-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile in agricultural soils (0.2% abundance) highlights environmental persistence, necessitating further ecotoxicological studies .
Biological Activity
3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article synthesizes available data on its biological activity, including its mechanisms of action, efficacy in various models, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrido-benzimidazole core with a carbonitrile group and an undecylamino substituent, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that derivatives of pyrido[1,2-a]benzimidazole compounds exhibit significant biological activities. Notably, studies have focused on their antimalarial and anticancer properties.
Antimalarial Activity
A study evaluated a series of pyrido[1,2-a]benzimidazole derivatives for their in vitro and in vivo antimalarial activities. One derivative demonstrated a remarkable reduction in parasitemia by 95% in Plasmodium berghei-infected mice when administered at 4 × 50 mg/kg. The mean survival period post-treatment was 16 days, indicating strong therapeutic potential against malaria .
Table 1: Antimalarial Efficacy of Pyrido[1,2-a]benzimidazole Derivatives
| Compound | Dosage (mg/kg) | % Reduction in Parasitemia | Mean Survival (days) |
|---|---|---|---|
| 3-Methyl-1-(undecylamino)pyrido... | 200 | 95% | 16 |
| Amodiaquine | - | - | - |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research on similar pyrido[1,2-a]benzimidazole derivatives has shown selective inhibition against DDR1 (Discoidin Domain Receptor 1), a promising target in cancer therapy. Inhibitors demonstrated significant selectivity over other kinases, with IC50 values indicating potent activity against non-small cell lung cancer (NSCLC) cells .
Table 2: Selectivity and Potency of Pyrido[1,2-a]benzimidazole Derivatives Against DDR1
| Compound | IC50 (nM) | Selectivity Ratio (DDR1:DDR2) |
|---|---|---|
| Compound A | 23.8 | 73.0 |
| Compound B | 1740 | - |
The mechanisms underlying the biological activity of this compound are linked to its ability to interact with specific biological targets:
- Antimalarial Mechanism : The active metabolites formed during metabolism appear to play a crucial role in the observed antimalarial activity. These metabolites showed potent activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum.
- Anticancer Mechanism : The inhibition of DDR1 leads to reduced tumorigenicity and invasion in NSCLC cells. The compound's structure allows for critical interactions with the kinase domain of DDR1, enhancing selectivity and efficacy.
Case Studies
Several case studies have highlighted the efficacy of pyrido[1,2-a]benzimidazole derivatives:
- Case Study 1 : In a mouse model infected with Plasmodium berghei, treatment with the compound resulted in significant survival benefits compared to controls.
- Case Study 2 : In vitro studies using NSCLC cell lines demonstrated that treatment with selective DDR1 inhibitors derived from this compound led to substantial reductions in cell migration and invasion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
